N1-(3,4-dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(3,4-dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylphenyl group, a piperidinyl moiety, and an oxalamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Dimethylphenyl Intermediate: This step involves the alkylation of a phenyl ring to introduce the dimethyl groups.
Synthesis of the Piperidinyl Intermediate: The piperidinyl moiety is synthesized through a series of reactions, including the formation of the piperidine ring and subsequent functionalization.
Coupling Reaction: The final step involves coupling the dimethylphenyl and piperidinyl intermediates with an oxalamide linkage under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Medicine: The compound could be investigated for its pharmacological properties, such as potential therapeutic effects or as a lead compound in drug discovery.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N1-(3,4-dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N1-(3,4-dimethylphenyl)-N2-(piperidin-4-yl)methyl)oxalamide: Lacks the methoxyethyl group, which may affect its solubility and binding properties.
N1-(3,4-dimethylphenyl)-N2-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)oxalamide: Contains a hydroxyethyl group instead of methoxyethyl, potentially altering its reactivity and biological activity.
Uniqueness
N1-(3,4-dimethylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, may enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14-4-5-17(12-15(14)2)21-19(24)18(23)20-13-16-6-8-22(9-7-16)10-11-25-3/h4-5,12,16H,6-11,13H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDLBSDOYHQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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